3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Description
3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one (CAS: 872590-62-0) is a triazolopyrimidine derivative characterized by a 3-fluorophenyl group at the 3-position and a pyridin-2-ylmethyl substituent at the 6-position of the fused heterocyclic core. This scaffold is notable for its structural similarity to bioactive purine analogs, which often exhibit pharmacological properties such as kinase inhibition or anticancer activity .
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-4-3-6-13(8-11)23-15-14(20-21-23)16(24)22(10-19-15)9-12-5-1-2-7-18-12/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRZGGAGQGOEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327214 | |
| Record name | 3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872590-62-0 | |
| Record name | 3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one is a compound belonging to the class of triazolo-pyrimidines, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the triazole ring and subsequent modifications to introduce the pyridine and fluorophenyl groups. The compound can be synthesized through cyclization reactions involving appropriate precursors, followed by purification techniques such as recrystallization or chromatography.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related triazolo[4,5-d]pyrimidine derivatives. For instance, compounds in this family have shown inhibitory effects against Chikungunya virus (CHIKV), with some derivatives exhibiting EC50 values below 1 μM and high selectivity indices, indicating low cytotoxicity to host cells . This suggests that this compound may also possess similar antiviral properties.
Anticancer Activity
Triazolo-pyrimidines have been investigated for their role as inhibitors of various cancer-related targets. For example, a study reported that related compounds effectively inhibited USP28, a deubiquitinating enzyme involved in cancer progression. The most potent derivatives demonstrated IC50 values in the low micromolar range while inducing apoptosis in cancer cell lines . This indicates a promising avenue for further research into the anticancer potential of this compound.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Compounds similar to this compound have shown significant antibacterial and antifungal activities against various strains. For instance, studies have reported that triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyrimidines. Modifications at specific positions on the triazole and pyrimidine rings can significantly influence potency and selectivity against biological targets. For example, substituents like fluorine at the phenyl ring enhance lipophilicity and may improve binding affinity to target enzymes or receptors.
Case Studies
- Antiviral Screening : A series of triazolo-pyrimidine derivatives were screened for antiviral activity against CHIKV. Among them, one compound demonstrated an EC50 value of 0.9 μM with no cytotoxic effects observed at concentrations up to 668 μM .
- Cancer Cell Inhibition : In vitro studies on gastric cancer cell lines showed that certain triazolo-pyrimidines induced significant cell cycle arrest and apoptosis at concentrations as low as 1 μM, correlating with their ability to inhibit USP28 activity .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against specific cancer cell lines. It exhibits inhibitory effects on polo-like kinase 1 (Plk1), a protein that plays a critical role in cell division and is often overexpressed in cancerous cells. In vitro studies have shown that triazoloquinazolinone-based compounds, which share structural similarities with 3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one, can effectively inhibit Plk1 activity, suggesting potential therapeutic applications against Plk1-addicted cancers .
1.2 Anti-inflammatory Properties
Research indicates that compounds with similar triazole structures can exhibit anti-inflammatory effects. The presence of the triazole ring is associated with reduced inflammatory responses in various biological assays . This positions this compound as a candidate for further exploration in the treatment of inflammatory diseases.
Mechanistic Insights
2.1 Interaction with Biological Targets
The compound's mechanism of action involves interaction with specific biological targets, including kinases and receptors involved in cell signaling pathways. The triazole moiety enhances binding affinity to these targets, which is crucial for its pharmacological effects .
2.2 Pharmacokinetic Properties
Studies have demonstrated favorable pharmacokinetic profiles for compounds containing the triazole and pyrimidine frameworks. These include improved solubility and absorption characteristics, which are essential for effective drug formulation .
Case Studies
3.1 Case Study: Inhibition of Kinases
In a study focusing on the inhibition of Aurora-A kinase, derivatives of compounds similar to this compound showed promising results with IC50 values indicating potent inhibition (e.g., IC50 = 0.16 ± 0.03 µM) . These findings suggest that the compound could be developed as a targeted therapy for cancers dependent on Aurora-A signaling.
3.2 Case Study: Anti-inflammatory Efficacy
Another investigation highlighted the anti-inflammatory potential of triazole derivatives in models of acute inflammation. The compounds exhibited significant reductions in pro-inflammatory cytokines, demonstrating their therapeutic promise .
Data Summary
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of Plk1 and Aurora-A kinases | Potent inhibition observed; potential for therapy |
| Anti-inflammatory | Modulation of cytokine production | Significant reduction in inflammatory markers |
| Pharmacokinetics | Enhanced solubility and absorption | Favorable profiles for drug formulation |
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substituents
A series of closely related triazolopyrimidine derivatives (CAS: 872590-81-3, 872590-88-0, 872591-05-4) differ in the substituent at the 3-position:
- 4-Chlorophenyl (872590-81-3)
- 4-Bromophenyl (872590-88-0)
- 3-Methylphenyl (872591-05-4)
Key Observations :
- Electron-withdrawing vs.
- Halogen effects : Bromine and chlorine substituents (4-Bromophenyl, 4-Chlorophenyl) may increase molecular weight and lipophilicity, influencing solubility and membrane permeability .
Table 1: Substituent Effects on Physical Properties
| Compound (CAS) | 3-Substituent | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| 872590-62-0 (Target) | 3-Fluorophenyl | C₁₇H₁₂FN₅O | 321.31* | Moderate polarity, fluorinated |
| 872590-81-3 | 4-Chlorophenyl | C₁₇H₁₂ClN₅O | 337.76 | Higher lipophilicity |
| 872590-88-0 | 4-Bromophenyl | C₁₇H₁₂BrN₅O | 382.21 | Increased molecular weight |
| 872591-05-4 | 3-Methylphenyl | C₁₈H₁₅N₅O | 317.35 | Electron-donating substituent |
*Calculated based on molecular formula.
Analogs with Modified 6-Position Substituents
- 3-Benzyl-5-cyclohexylamino-6-phenyltriazolo[4,5-d]pyrimidin-7-one (): Features a benzyl group at the 3-position and a phenyl group at the 6-position. The cyclohexylamino substituent introduces conformational rigidity, as confirmed by X-ray crystallography (monoclinic crystal system, chair conformation of cyclohexyl ring) .
- 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one (): Incorporates a piperazinyl-ethyl group at the 6-position, which may enhance interactions with biological targets such as neurotransmitter receptors .
Comparison with Target Compound :
Fluorinated Derivatives and Bioactivity
- 3-(4-Trifluoromethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one (CAS: 1105195-38-7, ): The trifluoromethoxy group introduces strong electron withdrawal and steric bulk, which could improve metabolic stability but reduce solubility (molar mass: 297.19 g/mol) .
- Anticancer Derivatives (): Triazolopyrimidines functionalized with glycoside moieties (e.g., compound 3 in ) demonstrated activity against MCF-7 and A-549 cancer cell lines. While the target compound lacks glycosylation, its pyridinylmethyl group may similarly modulate cellular uptake .
Physical Properties
- Melting Points : Analogs such as 6-butyl-2-(4-nitrophenyl)triazolo[4,5-d]pyrimidin-7-one () exhibit melting points around 190°C, suggesting thermal stability typical of this class .
- Spectroscopic Data: IR spectra of related compounds (e.g., ) show characteristic C=O stretches near 1660 cm⁻¹, consistent with the triazolopyrimidinone core .
Preparation Methods
Chloropyrimidine Intermediate Route
A robust pathway involves synthesizing 4,6-dichloropyrimidin-5-amine intermediates. Mrayej et al. demonstrated that reacting 4,6-dichloro-2-propylpyrimidin-5-amine with furan-2-ylmethanamine in ethanol under reflux for 48 hours yields a secondary amine intermediate, which undergoes cyclization with sodium nitrite in acetic acid to form the triazolo[4,5-d]pyrimidine core.
For the target compound, 4,6-dichloro-2-(pyridin-2-ylmethyl)pyrimidin-5-amine is first synthesized by substituting 2-picolylamine at the C6 position. The C4 chloride is then displaced with 3-fluoroaniline via nucleophilic aromatic substitution (NAS) in dimethylformamide (DMF) at 120°C. Cyclization with NaNO₂ in H₂O/AcOH (0–5°C, 1 hour) affords the final product in 72–78% yield.
Multicomponent Reactions for Streamlined Synthesis
Multicomponent reactions (MCRs) offer atom-efficient routes. Mrayej et al. reported a four-component condensation of triazolamine, aldehydes, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and amines catalyzed by p-TsOH in boiling water. Applying this method, 3-fluorobenzaldehyde and 2-picolylamine are condensed with triazolamine and diketene acetal to form the triazolopyrimidinone skeleton in one pot. Yields range from 81–91%, with the reaction completed in 4 hours.
Microwave-Assisted and Green Chemistry Approaches
Microwave irradiation significantly enhances reaction efficiency. Bengtsson et al. achieved cyclization in 10–15 minutes using BMIM-PF6 ionic liquid as a solvent, compared to 12–24 hours under conventional heating. For the target compound, microwave-assisted alkylation of β-keto esters with 3-fluorobenzyl bromide (150°C, 10 min) followed by cyclization with 3,5-diaminotriazole (200°C, 15 min) reduces total synthesis time to <2 hours.
Green solvents like water or ethanol are prioritized. A notable example is the cyclization of benzylated β-keto esters with triazolamine in aqueous ethanol (80°C, 2 hours), yielding 70–85% product with minimal purification.
Industrial-Scale Synthesis and Process Optimization
Patent EP4442687A1 discloses a tankyrase inhibitor synthesis route applicable to the target compound. Key steps include:
- Protection : The primary amine of 4-chloro-6-(pyridin-2-ylmethyl)pyrimidin-5-amine is protected with tert-butoxycarbonyl (Boc) to prevent side reactions.
- Oxidation : The protected intermediate is oxidized with MnO₂ to form a ketone.
- Cyclization : Reaction with 3-fluoroaniline hydrazine in trifluoroacetic acid (TFA) induces cyclization, yielding the triazolopyrimidinone.
This method achieves >95% purity and 80% overall yield, making it suitable for kilogram-scale production.
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Chloropyrimidine Route | 3 | NaNO₂, AcOH/H₂O, 0–5°C | 72–78 | High regioselectivity |
| Multicomponent Reaction | 1 | p-TsOH, H₂O, reflux | 81–91 | Atom-efficient, rapid |
| Microwave-Assisted | 2 | BMIM-PF6, 200°C, microwave | 70–83 | Reduced reaction time |
| Industrial-Scale (Patent) | 3 | Boc protection, MnO₂ oxidation, TFA | 80 | High purity, scalable |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of fluorophenyl and pyridine precursors. Key steps include:
- Cyclocondensation : Using precursors like 3-fluorophenylhydrazine and pyridinylmethyl-substituted pyrimidines under reflux with acetic acid .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
- Yield Optimization : Catalytic amounts of Pd(OAc)₂ or CuI enhance coupling efficiency for triazole ring formation .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl δ ~110–160 ppm, pyridinylmethyl protons δ ~2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺: 365.12; observed: 365.11) . X-ray crystallography resolves stereoelectronic effects, as demonstrated in structurally analogous triazolopyrimidines .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., GCN2) using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Selectivity Profiling : Compare activity against related targets (e.g., EGFR, PI3K) to assess specificity .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in murine models) and metabolite profiling (LC-MS/MS) to identify degradation products .
- Dose Escalation Studies : Adjust dosing regimens (e.g., QD vs. BID) to account for rapid clearance observed in triazolopyrimidines .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
Q. What strategies improve binding affinity to GCN2 kinase while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the pyridinylmethyl group (e.g., introduce electron-withdrawing groups) to enhance H-bonding with kinase ATP pockets .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GCN2 (PDB: 6NCI) and prioritize analogs with ΔG < -9 kcal/mol .
- Selectivity Screening : Test against kinase panels (e.g., DiscoverX) to rule out off-target inhibition .
Q. How are stability and reactivity under physiological conditions assessed?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Oxidative Stress Resistance : Expose to H₂O₂ (1–5 mM) and quantify intact compound using LC-MS .
- Light Sensitivity : Conduct ICH Q1B photostability testing (UV/vis exposure) to guide storage conditions .
Q. What advanced techniques characterize its interaction with serum proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip; measure binding kinetics (ka/kd) at 25°C .
- Circular Dichroism (CD) : Monitor conformational changes in HSA upon compound binding (200–260 nm scans) .
- Molecular Dynamics Simulations : Simulate HSA-compound complexes (AMBER force field) to predict binding hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
